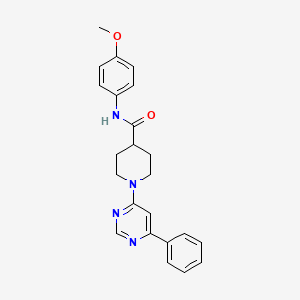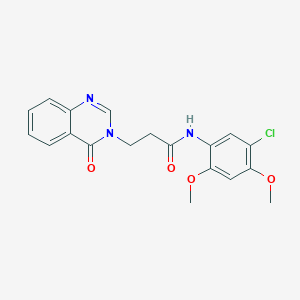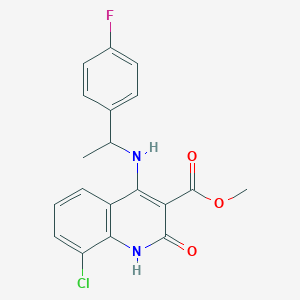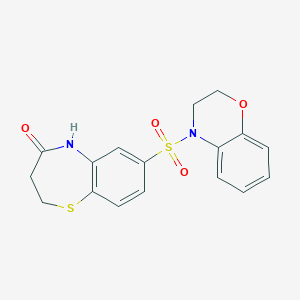![molecular formula C22H21ClFN3O3S2 B11269619 N-(2-chlorobenzyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B11269619.png)
N-(2-chlorobenzyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-CHLOROPHENYL)METHYL]-3-{[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]SULFONYL}THIOPHENE-2-CARBOXAMIDE is a complex organic compound that features a thiophene ring, a sulfonyl group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-CHLOROPHENYL)METHYL]-3-{[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]SULFONYL}THIOPHENE-2-CARBOXAMIDE typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with sulfur.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.
Attachment of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions, where a halogenated precursor reacts with piperazine.
Final Coupling: The final step involves coupling the thiophene-sulfonyl intermediate with the piperazine derivative under appropriate conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration, bromine for bromination, and alkyl halides for alkylation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted aromatic derivatives depending on the specific reaction conditions.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or psychiatric disorders due to the presence of the piperazine moiety.
Biological Studies: The compound can be used in studies investigating the interactions between small molecules and biological targets, such as receptors or enzymes.
Industrial Applications: It may find use in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-3-{[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]SULFONYL}THIOPHENE-2-CARBOXAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets, such as receptors or enzymes. The piperazine moiety is known to interact with various neurotransmitter receptors, which could explain its potential effects on the central nervous system. The sulfonyl group may also play a role in modulating the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **N-[(2-CHLOROPHENYL)METHYL]-3-{[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]SULFONYL}THIOPHENE-2-CARBOXAMIDE shares structural similarities with other sulfonyl-containing thiophene derivatives and piperazine-based compounds.
Other similar compounds: include N-[(2-BROMOPHENYL)METHYL]-3-{[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]SULFONYL}THIOPHENE-2-CARBOXAMIDE and N-[(2-CHLOROPHENYL)METHYL]-3-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]SULFONYL}THIOPHENE-2-CARBOXAMIDE.
Uniqueness
The unique combination of the thiophene ring, sulfonyl group, and piperazine moiety in N-[(2-CHLOROPHENYL)METHYL]-3-{[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]SULFONYL}THIOPHENE-2-CARBOXAMIDE provides it with distinct chemical and biological properties. This makes it a valuable compound for further research and potential therapeutic development.
Properties
Molecular Formula |
C22H21ClFN3O3S2 |
|---|---|
Molecular Weight |
494.0 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide |
InChI |
InChI=1S/C22H21ClFN3O3S2/c23-17-6-2-1-5-16(17)15-25-22(28)21-20(9-14-31-21)32(29,30)27-12-10-26(11-13-27)19-8-4-3-7-18(19)24/h1-9,14H,10-13,15H2,(H,25,28) |
InChI Key |
LZEOUXHYCWIDQT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)C3=C(SC=C3)C(=O)NCC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{3-[(3-Methylphenyl)carbamoyl]-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolin-9-yl}benzoic acid](/img/structure/B11269536.png)

![5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B11269541.png)
![N-(4-fluorobenzyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B11269545.png)

![N-(2-fluorophenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide](/img/structure/B11269557.png)
![ethyl 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B11269572.png)



![3-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B11269609.png)
![N-(3-Methylphenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide](/img/structure/B11269614.png)
![4-{[1-(3-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-pentylbenzamide](/img/structure/B11269624.png)
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B11269629.png)
